molecular formula C13H14N2O3S B1440553 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-43-2

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1440553
M. Wt: 278.33 g/mol
InChI Key: ZITAINHUNXRGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (EBTCA) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in both organic and aqueous solvents. EBTCA has a molecular weight of 289.34 g/mol and a melting point of 142-144°C. It is a highly versatile compound that is used in a variety of molecular biology and biochemistry applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives synthesized from 2-amino substituted benzothiazoles showed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, reactions with tetrazol-5-amine yielded compounds capable of undergoing subsequent nucleophilic substitution, indicating potential for further chemical modifications and applications in antimicrobial studies (Goryaeva et al., 2015).

Antiparasitic and Antimicrobial Studies

Compounds related to 1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been synthesized and tested for antiparasitic activity, although no significant activity was detected. This highlights the ongoing exploration of such compounds in search of effective antiparasitic agents (Alaimo, 1973). Moreover, the synthesis of spiro compounds via cycloaddition reactions of related derivatives introduces a new dimension to the chemical versatility and potential biological applications of these compounds (Zeng et al., 2018).

Novel Heterocyclic Compounds Synthesis

Through the interaction with 5-aminotetrazole, novel azaheterocycles have been synthesized from 2-ethoxymethylidene-3-oxo esters and their analogues. These reactions provide a pathway to a variety of compounds with potential biological and pharmaceutical applications, showcasing the adaptability of benzothiazole derivatives in synthesizing new heterocyclic compounds (Goryaeva et al., 2015).

properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-9-3-4-10-11(5-9)19-13(14-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITAINHUNXRGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194125
Record name 3-Azetidinecarboxylic acid, 1-(6-ethoxy-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

CAS RN

1283109-43-2
Record name 3-Azetidinecarboxylic acid, 1-(6-ethoxy-2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-(6-ethoxy-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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